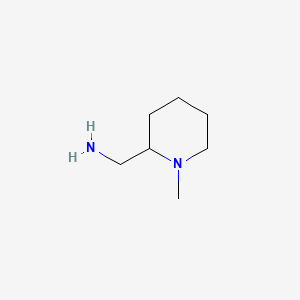

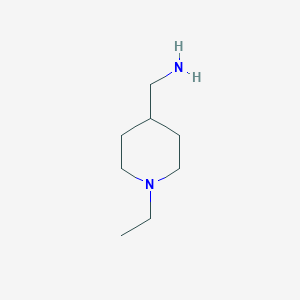

1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine is a derivative of the pyrazole class, which is known for its biological activity, particularly as σ(1) receptor antagonists. The σ(1) receptor is implicated in various biological processes and has been a target for the development of new therapeutic agents. The presence of a morpholino group and specific substituents on the pyrazole core can significantly influence the compound's activity and selectivity towards σ(1) receptors .

Synthesis Analysis

The synthesis of related 1-arylpyrazole compounds involves the careful selection of substituents on the pyrazole core to achieve the desired pharmacological activity. The nature of the pyrazole substituents, particularly the presence of a basic amine, is crucial for activity. The synthesis process tolerates a variety of amines and spacer lengths between the amino and pyrazole groups. However, optimal activity and selectivity for σ(1) receptors are achieved with an ethylenoxy spacer and small cyclic amines, as demonstrated by the synthesis of compound 28 (S1RA, E-52862) .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms. The substitution pattern on the pyrazole ring, particularly at the 3- and 5-positions, is critical for the biological activity of these compounds. The introduction of a morpholino group, as seen in the related compound S1RA, contributes to the compound's selectivity and pharmacological profile .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can be explored through their interactions with various reagents. For instance, ketone derivatives of propargylamines, which can be considered synthetic equivalents of conjugated 2,4,1-enynones, react with arylhydrazines to form 3-aryl-5-arylethynyl-1-phenyl-4,5-dihydro-1H-pyrazoles. These reactions proceed at room temperature and can yield the desired pyrazoles with significant efficiency. The presence of cyclic amines, such as morpholino groups, can influence the course of these cyclocondensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, stability, and fluorescence. For example, some pyrazole derivatives exhibit marked fluorescent abilities with emission maximum wavelengths located at various nanometers, and certain compounds show extremely large Stokes shifts. These properties are important for the potential application of these compounds in imaging or as fluorescent markers .

Safety And Hazards

“1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

特性

IUPAC Name |

1,3-dimethyl-5-morpholin-4-ylpyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-7-8(10)9(12(2)11-7)13-3-5-14-6-4-13/h3-6,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVZXNJICHTQEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1N)N2CCOCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383644 |

Source

|

| Record name | 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine | |

CAS RN |

568577-87-7 |

Source

|

| Record name | 1,3-Dimethyl-5-(4-morpholinyl)-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=568577-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile](/img/structure/B1306124.png)

![Methyl 3-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1306134.png)

![2-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1306143.png)